3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with both a trifluoromethyl group and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, which may improve their pharmacokinetic properties.
3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine belongs to the class of heterocyclic compounds, specifically pyridazines, which are characterized by their nitrogen-containing ring structures. This classification is significant in understanding the compound's chemical behavior and potential interactions with biological targets.
The synthesis of 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine typically involves multi-step processes that may include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product .
The molecular structure of 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine can be represented with the following details:
The molecular weight is approximately 239.21 g/mol. The structure features a five-membered pyrrolidine ring attached to a six-membered pyridazine ring, with a trifluoromethyl group positioned at the 6th position of the pyridazine .
3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine can participate in various chemical reactions:
These reactions require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions .
The mechanism of action for 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine involves its interaction with biological targets, particularly enzymes or receptors relevant in pharmacological pathways.
Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects against diseases such as cancer or infections caused by bacteria . The trifluoromethyl group enhances membrane permeability, facilitating intracellular access.
Relevant data on melting point, boiling point, and specific heat capacity may vary based on purity and synthesis method .
3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine has potential applications in:
Ongoing research continues to explore its full potential within these fields, highlighting its significance as a versatile building block in synthetic organic chemistry .
Pyridazine (1,2-diazine) possesses a unique electronic configuration due to adjacent nitrogen atoms, conferring strong dipole moments (2.5–3.5 Debye) and enhanced water solubility compared to pyrimidine or pyrazine isomers. This polarity facilitates target binding through dipole-dipole interactions and improves crystal packing in solid-state formulations. Crucially, pyridazine serves as a bioisostere for phenyl or pyridine rings, enhancing metabolic stability while retaining planar geometry for π-π stacking [4] .
The 3,6-disubstitution pattern in pyridazine derivatives is particularly pharmacologically privileged:
Table 1: Therapeutic Applications of 3,6-Disubstituted Pyridazines
Compound | Therapeutic Target | Biological Activity |
---|---|---|
3-(Quinolin-4-yloxy)aniline | Kinase inhibition | Anticancer lead optimization |
4-(2-Fluorophenyl)pyridine-2-carboxylic acid | MCH receptor | Anti-obesity agent |
3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine | CNS targets | Neurological disorder modulation |
Recent patents highlight pyridazine cores in triazolo compounds for treating Parkinson’s disease and psychosis, leveraging their blood-brain barrier permeability [3] [5]. The scaffold’s metabolic resistance stems from nitrogen atoms impeding cytochrome P450-mediated oxidation, extending in vivo half-lives [4].
The trifluoromethyl (−CF₃) group is a cornerstone of modern medicinal chemistry, influencing multiple physicochemical parameters simultaneously:
X-ray crystallographic studies of analogous compounds reveal that the −CF₃ group engages in stabilizing C−F···π interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets, contributing 1.5–3.0 kcal/mol binding energy . However, this hydrophobicity introduces formulation challenges: 3-substituted-6-(trifluoromethyl)pyridazines exhibit aqueous solubilities <50 µg/mL, necessitating prodrug strategies or salt formation [1] .
Table 2: Impact of −CF₃ on Pyridazine Derivatives
Parameter | Without −CF₃ | With −CF₃ | Change (%) |
---|---|---|---|
log P | 1.2 ± 0.3 | 2.4 ± 0.4 | +100% |
Metabolic Stability (t₁/₂) | 12 min | 45 min | +275% |
Aqueous Solubility | 220 µM | 38 µM | -83% |
Pyrrolidine’s saturated five-membered ring introduces critical three-dimensional diversity into planar pyridazine systems. This reduces conformational entropy penalties upon target binding and enables chiral center formation for stereoselective interactions. Nitrogen protonation at physiological pH (pKₐ 8.5–11.0) facilitates salt bridge formation with aspartate/glutamate residues, while the ring’s pseudorotation adapts to induced-fit binding pockets [3] [5].
Compared to piperidine analogs (e.g., 3-piperidin-1-yl-6-(trifluoromethyl)pyridazine [CAS: 1216922-83-6]), pyrrolidine confers:
Table 3: Pyrrolidine vs. Piperidine in Pyridazine Derivatives
Property | Pyrrolidine | Piperidine |
---|---|---|
Ring Conformation | Envelope | Chair |
N-Basicity (pKₐ) | 9.1–10.3 | 10.5–11.2 |
Solubility (mg/mL) | 15.7 ± 2.1 | 8.3 ± 1.5 |
hERG IC₅₀ (μM) | >100 | 12–25 |
Patent data reveals pyrrolidinyl-pyridazines in compounds targeting renal disorders and CNS conditions, exploiting their ability to engage hydrogen-bond acceptors/donors and fill hydrophobic pockets simultaneously [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0